molecular formula C2H5NO2 B555822 Glycine-15N CAS No. 7299-33-4

Glycine-15N

Cat. No. B555822
CAS RN: 7299-33-4
M. Wt: 76.06 g/mol
InChI Key: DHMQDGOQFOQNFH-LBPDFUHNSA-N
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Description

Glycine-15N is the 15N-labeled version of Glycine . Glycine is a non-essential amino acid used for both NMR-based and MS-based studies . It can be used as a tracer to measure protein turnover and to study protein structure and dynamics among other applications .


Synthesis Analysis

The synthesis of Glycine-15N involves a nitrogen replacement process that directly incorporates the 15N atom of glycine-15N into anilines . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process . Another method for 15N-isotope-labeled glycine synthesis involves the amination of alpha-haloacids, using carboxylic chloroacetic acid and labeled aqueous ammonia (15NH3) .


Molecular Structure Analysis

The molecular formula of Glycine-15N is C2H5NO2 . The average mass is 76.060 Da and the monoisotopic mass is 76.029060 Da .


Chemical Reactions Analysis

Glycine-15N can be incorporated into anilines through a nitrogen replacement process . This process involves a Csp2–N bond cleavage of anilines driven by dearomatization and a Csp3–N bond cleavage of glycine-15N driven by aromatization . A variety of 15N-labeled aromatic heterocycles can be prepared via this process .


Physical And Chemical Properties Analysis

The physical and chemical properties of Glycine-15N include a molecular weight of 76.06 g/mol, a density of 1.3±0.1 g/cm3, and an index of refraction of 1.461 . The molar refractivity is 16.4±0.3 cm3, the polarizability is 6.5±0.5 10-24 cm3, the surface tension is 54.4±3.0 dyne/cm, and the molar volume is 59.9±3.0 cm3 .

Mechanism of Action

Safety and Hazards

Glycine-15N may cause respiratory irritation and may be harmful if absorbed through the skin . It may cause skin irritation and eye irritation, and may be harmful if swallowed .

Future Directions

The future directions of Glycine-15N research could involve further exploration of its synthesis processes , as well as its applications in various fields such as protein turnover measurement and protein structure and dynamics studies . Additionally, the spatial patterns of the mineral-attached SOM controls the spatial distribution of the glycine-derived 13C and 15N could be a potential area of research .

properties

IUPAC Name

2-(15N)azanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223265
Record name Glycine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycine-15N

CAS RN

7299-33-4
Record name Glycine-15N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Glycine-15N used to study protein turnover?

A1: Glycine-15N serves as a valuable tracer for investigating protein turnover in living organisms. [, ] After administering Glycine-15N, researchers track its incorporation into newly synthesized proteins over time. [, ] This provides insights into the rates of protein synthesis and degradation in various tissues and under different physiological conditions. [, ]

Q2: Can Glycine-15N help understand nitrogen cycling in ecosystems?

A2: Yes, Glycine-15N is a valuable tool in ecological research to study nitrogen cycling. Studies have utilized Glycine-15N to trace the flow of nitrogen from soil microbes to plants, revealing insights into nutrient competition and the impacts of environmental factors like warming and degradation. [, ]

Q3: How does protein intake affect Glycine-15N metabolism in premature infants?

A3: Research indicates that protein intake significantly influences the metabolism of ingested Glycine-15N in premature infants. [] At higher protein intakes, the isotope ratio of [ammonia-15N] to [urea-15N] in urine suggests a precursor-product relationship, indicating ammonia as a precursor for urea synthesis. [] This relationship is altered at lower protein intakes, highlighting a shift in nitrogen metabolism. []

Q4: Can Glycine-15N be used to study purine synthesis?

A4: Yes, studies demonstrate the application of Glycine-15N in examining purine synthesis. By tracking the incorporation of Glycine-15N into uric acid, researchers can assess de novo purine synthesis rates in both healthy individuals and those with conditions like gout. []

Q5: What is the molecular formula and weight of Glycine-15N?

A5: Glycine-15N (C2H4N15O2) has a molecular weight of 79.06 g/mol.

Q6: Are there specific spectroscopic techniques used to analyze Glycine-15N?

A6: Yes, mass spectrometry, particularly isotope ratio mass spectrometry, is commonly employed to analyze samples for 15N enrichment following Glycine-15N administration. [, , ] Nuclear magnetic resonance (NMR) spectroscopy, especially 15N NMR, is another powerful tool used to study the structure and dynamics of molecules containing Glycine-15N. [, ]

Q7: Can you describe a method for synthesizing Glycine-15N?

A7: While specific protocols for Glycine-15N synthesis may vary, it often involves starting materials already enriched with the 15N isotope. One approach utilizes Glycine-15N as a starting point for multistep synthesis pathways, leading to more complex molecules incorporating the 15N label, such as creatine-15N monohydrate. []

Q8: How is Glycine-15N incorporated into larger molecules for research purposes?

A8: Researchers can introduce Glycine-15N into larger molecules like peptides and proteins through various methods. One approach involves using Glycine-15N during solid-phase peptide synthesis, allowing for site-specific labeling. [] Another technique, particularly useful for studying protein dynamics, is amino-acid-type selective isotope labeling, where Glycine-15N is incorporated into specific amino acid types within proteins expressed in systems like Baculovirus-infected insect cells. []

Q9: What are some potential future directions for research using Glycine-15N?

A9: Future research could explore the use of Glycine-15N in areas such as:

    Q10: How can Glycine-15N facilitate cross-disciplinary research collaborations?

    A12: Glycine-15N's versatility as a tracer allows it to bridge diverse scientific disciplines. By sharing expertise and resources, researchers from fields like biochemistry, ecology, and medicine can collaborate to address complex scientific challenges. For instance, understanding how climate change influences nitrogen cycling in ecosystems, studied using Glycine-15N, can have implications for agriculture and food security. [, ]

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